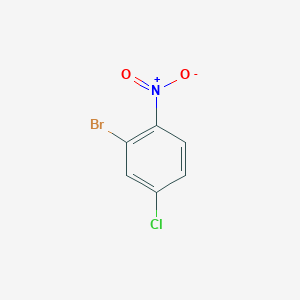
2-Amino-4-bromobenzonitrilo
Descripción general
Descripción
2-Amino-4-bromobenzonitrile is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-4-bromobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-4-bromobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-bromobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Por supuesto! Aquí hay un análisis exhaustivo de las aplicaciones de investigación científica del 2-Amino-4-bromobenzonitrilo, centrándose en seis campos únicos:
Desarrollo Farmacéutico
El this compound es un intermedio valioso en la síntesis de varios compuestos farmacéuticos. Su estructura única le permite ser utilizado en el desarrollo de fármacos que se dirigen a vías biológicas específicas. Por ejemplo, se puede utilizar en la síntesis de inhibidores de quinasas, que son cruciales en el tratamiento del cáncer .
Síntesis Orgánica
En química orgánica, el this compound sirve como bloque de construcción para la síntesis de moléculas más complejas. Sus grupos bromo y amino lo convierten en un reactivo versátil para crear compuestos heterocíclicos, que son esenciales en el desarrollo de nuevos materiales y fármacos .
Ciencia de Materiales
Este compuesto también se utiliza en el campo de la ciencia de materiales para el desarrollo de nuevos polímeros y materiales avanzados. Su capacidad para formar enlaces estables con otras moléculas lo hace adecuado para crear materiales con propiedades específicas, como una mayor estabilidad térmica y conductividad .
Biología Química
En biología química, el this compound se emplea como una sonda para estudiar sistemas biológicos. Su estructura le permite interactuar con diversas biomoléculas, lo que la hace útil para investigar funciones enzimáticas e interacciones proteicas .
Química Agrícola
El compuesto se utiliza en la síntesis de agroquímicos, incluidos herbicidas y pesticidas. Su capacidad para interferir con vías biológicas específicas en plantas y plagas lo convierte en un componente eficaz en el desarrollo de nuevos productos químicos agrícolas .
Safety and Hazards
2-Amino-4-bromobenzonitrile is considered hazardous. It has been associated with acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has also been associated with specific target organ toxicity, with the respiratory system being a target organ .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-Amino-4-bromobenzonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances within the body . The interaction between 2-Amino-4-bromobenzonitrile and cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolism of other compounds. Additionally, 2-Amino-4-bromobenzonitrile can bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
2-Amino-4-bromobenzonitrile has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Amino-4-bromobenzonitrile can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth, differentiation, and apoptosis . By influencing these pathways, 2-Amino-4-bromobenzonitrile can alter gene expression patterns, leading to changes in cellular function and metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-Amino-4-bromobenzonitrile involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific context of the interaction. For instance, 2-Amino-4-bromobenzonitrile can inhibit the activity of certain cytochrome P450 enzymes, leading to a decrease in the metabolism of specific substrates . Additionally, it can bind to transcription factors, influencing their ability to regulate gene expression. These interactions at the molecular level contribute to the overall effects of 2-Amino-4-bromobenzonitrile on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4-bromobenzonitrile can change over time. The compound’s stability and degradation are important factors to consider. 2-Amino-4-bromobenzonitrile is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to 2-Amino-4-bromobenzonitrile can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Amino-4-bromobenzonitrile vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At very high doses, 2-Amino-4-bromobenzonitrile can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
2-Amino-4-bromobenzonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its conversion into different metabolites . These metabolic pathways can influence the overall bioavailability and activity of 2-Amino-4-bromobenzonitrile, affecting its impact on cellular function and metabolism.
Transport and Distribution
Within cells and tissues, 2-Amino-4-bromobenzonitrile is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within specific cellular compartments . For example, 2-Amino-4-bromobenzonitrile may bind to transport proteins that facilitate its uptake into cells, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 2-Amino-4-bromobenzonitrile is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 2-Amino-4-bromobenzonitrile may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and influence their activity. This subcellular localization is crucial for understanding the precise mechanisms by which 2-Amino-4-bromobenzonitrile exerts its effects on cellular function.
Propiedades
IUPAC Name |
2-amino-4-bromobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJBXJQMHYIRKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432816 | |
| Record name | 2-AMINO-4-BROMOBENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304858-65-9 | |
| Record name | 2-AMINO-4-BROMOBENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-bromobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1277865.png)











